Bet-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bet-IN-14 is a pan bromodomain and extra-terminal domain inhibitor with an IC50 of 5.35 nanomolar. It demonstrates oral activity and possesses anticancer properties . Bromodomain and extra-terminal domain proteins are epigenetic readers of histone acetylation, which play a crucial role in regulating gene expression. This compound is particularly significant in cancer research due to its ability to inhibit these proteins, thereby affecting the transcription of cancer-related genes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This involves optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques such as chromatography. The production process must comply with regulatory standards to ensure the compound’s safety and efficacy for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Bet-IN-14 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Bet-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study bromodomain and extra-terminal domain proteins and their role in gene regulation.
Biology: Helps in understanding the epigenetic mechanisms involved in various biological processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit bromodomain and extra-terminal domain proteins.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research
Wirkmechanismus
Bet-IN-14 exerts its effects by inhibiting bromodomain and extra-terminal domain proteins, specifically targeting the bromodomains of these proteins. This inhibition prevents the binding of bromodomain and extra-terminal domain proteins to acetylated lysine residues on histones, thereby disrupting the transcription of genes involved in cancer progression. The primary molecular target of this compound is the bromodomain-containing protein 4 (BRD4), which plays a key role in regulating gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness of Bet-IN-14
This compound is unique due to its pan bromodomain and extra-terminal domain inhibitory activity with a low IC50 value of 5.35 nanomolar, demonstrating high potency and oral activity. Its broad-spectrum inhibition of bromodomain and extra-terminal domain proteins makes it a valuable tool in cancer research and drug discovery .
Eigenschaften
Molekularformel |
C30H37N7O2 |
---|---|
Molekulargewicht |
527.7 g/mol |
IUPAC-Name |
(3R)-4-cyclopentyl-1,3-dimethyl-6-[2-(4-methylphenyl)-5-(4-methylpiperazine-1-carbonyl)-1,2,4-triazol-3-yl]-3H-quinoxalin-2-one |
InChI |
InChI=1S/C30H37N7O2/c1-20-9-12-24(13-10-20)37-28(31-27(32-37)30(39)35-17-15-33(3)16-18-35)22-11-14-25-26(19-22)36(23-7-5-6-8-23)21(2)29(38)34(25)4/h9-14,19,21,23H,5-8,15-18H2,1-4H3/t21-/m1/s1 |
InChI-Schlüssel |
RRASMEQGOOPKTF-OAQYLSRUSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)N(C2=C(N1C3CCCC3)C=C(C=C2)C4=NC(=NN4C5=CC=C(C=C5)C)C(=O)N6CCN(CC6)C)C |
Kanonische SMILES |
CC1C(=O)N(C2=C(N1C3CCCC3)C=C(C=C2)C4=NC(=NN4C5=CC=C(C=C5)C)C(=O)N6CCN(CC6)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.